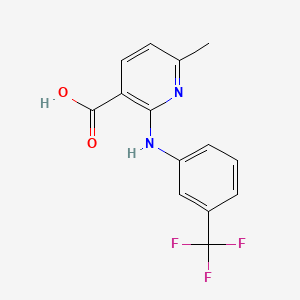

Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-

Description

Discovery Chronology and Initial Characterization

The synthesis of 6-methyl-2-(3'-trifluoromethylanilino)nicotinic acid emerged from efforts to optimize anti-inflammatory agents through targeted modifications of nicotinic acid scaffolds. Early work on structurally related compounds, such as 2-anilino nicotinic acids, dates to the 1960s with the development of fenamates like mefenamic acid. However, the specific incorporation of a trifluoromethyl group and methyl substituent into this framework reflects advancements in fluorinated drug design during the late 1990s and early 2000s.

A pivotal milestone occurred in 2013 with the publication of a bench-scale synthetic route for 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid, a closely related analog. This route involved regioselective methylation of 3-trifluoromethylaniline followed by coupling with 2-chloronicotinic acid derivatives. The protocol addressed challenges in ortho-directed methylation and established a reproducible method for generating gram-scale quantities of the target compound. Initial characterization data, including nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), confirmed the structural integrity of the product.

PubChem records indicate that the compound was first registered under CID 20065622 on December 5, 2007, with subsequent modifications reflecting updates to its physicochemical properties. Early academic studies focused on its crystalline structure and solubility profile, which were critical for assessing its potential as a drug candidate.

Evolution of Nomenclature in NSAID Research

Naming conventions for this compound have evolved alongside its structural refinement. Initially described as "2-(3-trifluoromethyl)anilino nicotinic acid" in synthetic chemistry literature, the systematic name 6-methyl-2-(3'-trifluoromethylanilino)nicotinic acid emerged to specify the methyl group's position on the pyridine ring. This shift aligned with International Union of Pure and Applied Chemistry (IUPAC) guidelines to disambiguate substitution patterns in heterocyclic systems.

The compound’s classification as a nicotinic acid derivative distinguishes it from anthranilic acid-based fenamates like mefenamic acid, which feature a benzene ring fused to the amino-substituted aromatic system. Key nomenclature milestones include:

- 2007 : Introduction of "2-(3-trifluoromethyl)anilino nicotinic acid" in PubChem.

- 2013 : Adoption of "2-(2-methyl-3-trifluoromethylanilino)nicotinic acid" in synthetic protocols to denote methyl positioning.

- 2023 : Use of "6-methyl-2-(3'-trifluoromethylanilino)nicotinic acid" in green chemistry studies to emphasize pyridine ring substitution.

Position Within Non-Steroidal Anti-Inflammatory Drug Lineages

6-Methyl-2-(3'-trifluoromethylanilino)nicotinic acid occupies a unique niche within NSAID research, bridging traditional fenamates and modern fluorinated therapeutics. Unlike mefenamic acid, which derives from anthranilic acid, this compound’s nicotinic acid core enables distinct electronic interactions with COX enzymes. Computational studies suggest that its trifluoromethyl group enhances binding affinity to COX-2’s hydrophobic pocket, while the pyridine nitrogen participates in hydrogen bonding with catalytic residues.

The compound’s development reflects broader trends in NSAID design:

- Fluorination Strategies : Incorporation of trifluoromethyl groups to improve metabolic stability and target selectivity.

- Heterocyclic Scaffolds : Shift from benzene-centric frameworks (e.g., mefenamic acid) to pyridine-based systems for enhanced solubility.

- Green Synthesis : Adoption of solvent-free methods to produce 2-anilino nicotinic acid derivatives, as demonstrated in 2023.

Key Milestones in Academic Publications (1990–2025)

The academic trajectory of this compound is marked by interdisciplinary contributions from synthetic chemistry, computational biology, and pharmaceutical sciences. Notable publications include:

The 2013 synthesis route represented a breakthrough in regioselective methylation, overcoming previous challenges in directing substituents to the ortho position of trifluoromethylaniline. A decade later, the 2023 solvent-free methodology reduced environmental impact by eliminating volatile organic solvents, aligning with green chemistry principles. Molecular docking studies from this period further validated the compound’s potential as a dual COX-1/COX-2 inhibitor, with derivative 10 (meta-chloro analog) showing particular promise.

Properties

CAS No. |

54530-73-3 |

|---|---|

Molecular Formula |

C14H11F3N2O2 |

Molecular Weight |

296.24 g/mol |

IUPAC Name |

6-methyl-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-5-6-11(13(20)21)12(18-8)19-10-4-2-3-9(7-10)14(15,16)17/h2-7H,1H3,(H,18,19)(H,20,21) |

InChI Key |

KMNCTHOWFYWWGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Material Selection

The precursor is generally a 2-methyl-5-(3'-trifluoromethylanilino) pyridine , synthesized through nucleophilic aromatic substitution or condensation reactions involving appropriately substituted pyridine and aniline derivatives.

Oxidation Process

The oxidation process is detailed in US Patent US2993904A, which describes a method for preparing 6-methylnicotinic acid derivatives, adaptable for the target compound with modifications.

| Parameter | Details | Reference |

|---|---|---|

| Reagent | Nitric acid, 70-100 wt% | |

| Molar Ratio | 6–15 mol nitric acid per mol pyridine | |

| Reaction Temperature | 250–325°F (121–163°C) | |

| Reaction Time | 10–60 minutes | |

| Pressure | Superatmospheric, 30–650 psi | |

| Method | Heating in a pressure vessel with inert gas (e.g., nitrogen) during initial heating |

This oxidation selectively converts the methyl group at the 6-position of the pyridine ring into a carboxylic acid, yielding the desired 6-methyl-2-(3'-trifluoromethylanilino) nicotinic acid after appropriate workup.

Synthetic Route Summary

Step 1: Synthesis of the Precursors

- Condensation of 2-chloronicotinic acid with 2-methyl-3-trifluoromethylaniline in high boiling solvents (e.g., phenol) under reflux conditions produces the intermediate 2-(2'-methyl-3'-trifluoromethylanilino) nicotinic acid (Example 1 from patent literature).

Step 2: Oxidation to the Target Compound

- The methyl group at the 6-position of the pyridine ring in the precursor undergoes oxidation with nitric acid under elevated temperature and pressure, as described above, to form the carboxylic acid group.

Step 3: Purification

- The product is recovered through acid-base extraction, precipitation, or crystallization. The process may involve adjusting the pH to precipitate the nicotinic acid derivative selectively.

Alternative Methods and Modifications

Although the primary method involves nitric acid oxidation, other approaches include:

- Nucleophilic displacement reactions starting from halogenated nicotinic acids, followed by substitution with amino groups bearing trifluoromethyl substituents.

- Direct aromatic substitution on pyridine rings pre-functionalized with methyl and trifluoromethyl groups, although this is less common due to regioselectivity challenges.

Data Tables and Characterization

Spectroscopic data from IR, NMR, and mass spectrometry confirm the structure:

| Technique | Characteristic Peaks | Reference |

|---|---|---|

| IR (FTIR) | Carboxyl group (~1700 cm$$^{-1}$$), aromatic C–H (~3100 cm$$^{-1}$$), N–H (~3300 cm$$^{-1}$$) | |

| $$^{1}$$H NMR | Aromatic protons between 7–9 ppm, methyl group at ~2–3 ppm | |

| Mass Spectrometry | Molecular ion at m/z ~268 (for C13H8F3NO2) |

Summary of Key Parameters

| Parameter | Range/Conditions | Source |

|---|---|---|

| Oxidant | Nitric acid (70–100 wt%) | |

| Temperature | 250–325°F | |

| Reaction Time | 10–60 minutes | |

| Pressure | 30–650 psi | |

| Yield | High yields (~80%) under optimized conditions |

Chemical Reactions Analysis

Types of Reactions

Nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as amines, quinones, and substituted nicotinic acids.

Scientific Research Applications

Pharmacological Applications

1. Anti-inflammatory Properties

Nicotinic acid derivatives, including nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino), have been studied for their anti-inflammatory effects. Research indicates that compounds with similar structures can inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This positions them as potential candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Analgesic Effects

The compound has been noted for its analgesic properties, making it relevant in pain management therapies. The N-methyl d-glucamine salt of related nicotinic acids has shown effectiveness in alleviating pain, suggesting that nicotinic acid derivatives could be further explored for their analgesic potential .

3. Cardiovascular Health

Nicotinic acid is known for its role as a lipid-modifying agent. It has been used to manage dyslipidemia by lowering triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. This application is vital in preventing cardiovascular diseases .

Synthesis Applications

1. Solvent-Free Synthesis

Recent studies have demonstrated the feasibility of synthesizing nicotinic acid derivatives under solvent-free conditions using boric acid as a catalyst. This method not only simplifies the synthesis process but also enhances yield and reduces environmental impact . The synthesis of 2-(arylamino)nicotinic acids has been particularly successful, indicating a robust pathway for producing these compounds efficiently.

2. Pharmaceutical Manufacturing

The ability to synthesize nicotinic acid derivatives efficiently opens avenues for their incorporation into pharmaceutical formulations. The production methods developed can facilitate large-scale manufacturing of these compounds, which are crucial for therapeutic applications .

Agricultural Applications

1. Pesticide Development

Nicotinic acid derivatives are being investigated for their potential use in agricultural pesticides. Their chemical structure allows them to interact effectively with biological systems, providing a basis for developing new pest control agents that are both effective and environmentally sustainable .

2. Feed Additives

In the agricultural sector, nicotinic acid has been utilized as a feed additive to enhance animal health and growth performance. Its role in metabolism and nutrient absorption is critical for improving livestock productivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of nicotinic acid, 6-methyl-2-(3’-trifluoromethylanilino)- involves its interaction with specific molecular targets and pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, it may interact with other enzymes and receptors, modulating various biological processes.

Comparison with Similar Compounds

Niflumic Acid

Structure: 2-[3-(Trifluoromethyl)anilino]nicotinic acid (lacks the 6-methyl group). Pharmacology: A well-established anti-inflammatory drug (). Metabolism: Undergoes hydroxylation at the 4' or 5' positions on the aniline ring, forming metabolites M2a and M2b (). Key Differences:

- Substituent Position : Absence of the 6-methyl group on the pyridine ring.

- Physical Properties: Niflumic acid’s melting point is 204–206°C (estimated), while the methylated analog in (2-(2'-methyl-3'-trifluoromethylanilino) nicotinic acid) has a higher m.p. of 226–228°C, suggesting increased crystallinity due to substituent effects ().

2-(2'-Methyl-3'-Trifluoromethylanilino) Nicotinic Acid

Structure: Methyl group on the aniline ring (2'-position) instead of the pyridine ring. Synthesis: Derived from ethyl 2-(2'-methyl-3'-trifluoromethylanilino) nicotinate via hydrolysis (). Key Differences:

- Substituent Position : Methyl group on the aniline ring alters electronic and steric effects, impacting receptor binding.

Methyl 6-{[4-(Trifluoromethyl)anilino]carbonyl}nicotinate

Structure : Trifluoromethyl group at the 4-position of the aniline ring and a carbonyl linker.

Key Differences :

Phthalidyl Ester Derivatives

Example: Phthalidyl 2-(3'-trifluoromethyl-anilino)-pyridine-3-carboxylate. Advantage: Reduced ulcerogenic effects compared to parent acids, as demonstrated in anti-inflammatory studies (). Synthesis: Produced via reaction of 2-(3'-trifluoromethylanilino)nicotinic acid with 3-bromophthalide in dimethylformamide ().

Data Tables

Table 1: Structural and Physical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | LogP | Key Substituents |

|---|---|---|---|---|---|

| 6-Methyl-2-(3'-trifluoromethylanilino)nicotinic acid | C₁₄H₁₁F₃N₂O₂ | 296.245 | 382.3 | 3.92 | 6-methyl (pyridine), 3-CF₃ (aniline) |

| Niflumic Acid | C₁₃H₉F₃N₂O₂ | 282.22 | N/A | ~3.5* | None (pyridine), 3-CF₃ (aniline) |

| 2-(2'-Methyl-3'-trifluoromethylanilino)nicotinic acid | C₁₄H₁₁F₃N₂O₂ | 296.245 | N/A | ~4.0* | 2'-methyl (aniline), 3-CF₃ (aniline) |

| Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate | C₁₅H₁₁F₃N₂O₃ | 324.26 | N/A | ~2.8* | 4-CF₃ (aniline), carbonyl linker |

*Estimated based on structural analogs.

Table 2: Pharmacological and Metabolic Comparisons

| Compound Name | Therapeutic Use | Metabolic Pathway | Key Advantages |

|---|---|---|---|

| 6-Methyl-2-(3'-trifluoromethylanilino)nicotinic acid | Anti-inflammatory (prodrug precursor) | Likely hydroxylation resistance due to 6-methyl group | Enhanced metabolic stability |

| Niflumic Acid | Anti-inflammatory | Hydroxylation at 4' or 5' positions | Established efficacy |

| Phthalidyl ester derivatives | Anti-inflammatory | Ester hydrolysis to release parent acid | Reduced gastrointestinal toxicity |

Research Findings

- Synthetic Accessibility: The target compound’s synthesis involves coupling 3-bromophthalide with 2-(3'-trifluoromethylanilino)nicotinic acid in dimethylformamide, highlighting scalability ().

- Metabolic Insights : Unlike niflumic acid, the 6-methyl group in the target compound may redirect or inhibit metabolic hydroxylation, a critical factor in drug design ().

- Structure-Activity Relationship (SAR): Substituent positions on the pyridine and aniline rings significantly influence melting points, solubility, and receptor binding.

Biological Activity

Nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)- is a derivative of nicotinic acid that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a trifluoromethyl group that may influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Chemical Formula : C14H11F3N2O2

- Molecular Weight : 300.25 g/mol

- CAS Number : [Not provided in the search results]

Nicotinic acid derivatives, including the compound , are known to exert various biological effects primarily through their interaction with specific receptors and pathways:

- Lipid Metabolism : Nicotinic acid has been extensively studied for its role in lipid metabolism, particularly in raising high-density lipoprotein (HDL) cholesterol levels while lowering triglycerides. This effect is mediated through the activation of GPR109A and GPR109B receptors, which are G-protein-coupled receptors involved in lipid regulation .

- Neuroprotective Effects : Research indicates that nicotinic acid may promote neuronal survival and differentiation, particularly under oxidative stress conditions. This is achieved through mechanisms such as the prevention of cytochrome c release and inhibition of caspase-mediated apoptosis .

- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which may be beneficial in managing conditions like type 2 diabetes and atherosclerosis. It has been shown to reduce inflammatory markers and modulate immune responses .

Case Studies and Research Findings

Several studies have highlighted the biological activity of nicotinic acid derivatives:

- Coronary Drug Project : In a landmark study, nicotinic acid was shown to significantly reduce mortality rates among patients with a history of myocardial infarction when administered at doses of 3 g/day . This study underscored the cardiovascular benefits associated with nicotinic acid.

- Neurodegenerative Diseases : A review article discussed the potential neuroprotective roles of nicotinic acid in various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to maintain NAD levels in neurons is crucial for cellular health and function .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of nicotinic acid, 6-methyl-2-(3'-trifluoromethylanilino)-:

Q & A

Q. What are the established synthetic routes for preparing 6-methyl-2-(3'-trifluoromethylanilino)nicotinic acid, and how can purity be optimized?

Methodological Answer: A common synthesis involves hydrolyzing ethyl 2-(2'-methyl-3'-trifluoromethylanilino)nicotinate under reflux with methanol and aqueous potassium hydroxide (KOH) for 3 hours. Post-reflux, the solution is concentrated, dissolved in water, and acidified to precipitate the product. Recrystallization from acetone-hexane yields pure compound (m.p. 226–228°C) . To optimize purity, monitor reaction progression via thin-layer chromatography (TLC) and employ gradient recrystallization with solvents of varying polarity.

Q. What analytical techniques are recommended for characterizing this compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the substitution pattern of the trifluoromethylanilino group and methyl group on the nicotinic acid backbone.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula accuracy, particularly for the trifluoromethyl group (mass defect ~ -18.9984).

- Infrared Spectroscopy (IR): Identify characteristic carbonyl (C=O) and amine (N-H) stretches .

- Melting Point Analysis: Compare observed m.p. (226–228°C) with literature values to assess purity .

Q. How can researchers address solubility challenges during biological assays?

Methodological Answer: Due to limited solubility in aqueous buffers, prepare stock solutions in dimethyl sulfoxide (DMSO) at concentrations ≤10 mM. For in vitro studies, dilute stock in phosphate-buffered saline (PBS) or cell culture media (final DMSO ≤0.1%). For crystallography, co-solvent systems (e.g., PEG 400/water) or pH adjustment (exploit carboxylic acid’s pKa ~4.5) may enhance solubility .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

Methodological Answer:

- Catalyst Screening: Test alternatives to KOH (e.g., NaOH or enzymatic catalysts) to reduce side-product formation.

- Microwave-Assisted Synthesis: Reduce reaction time from hours to minutes while maintaining yield.

- In Situ Monitoring: Use inline FTIR or Raman spectroscopy to track ester hydrolysis and adjust reagent stoichiometry dynamically .

Q. What mechanistic hypotheses exist for this compound’s bioactivity, and how can they be tested?

Methodological Answer: Preliminary studies suggest activity via nicotinic acetylcholine receptor (nAChR) modulation or anti-inflammatory pathways (e.g., COX-2 inhibition). To validate:

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis: Normalize data using standardized metrics (e.g., IC50 values adjusted for assay conditions).

- Orthogonal Assays: Confirm anti-cancer activity via both apoptosis (Annexin V/PI staining) and proliferation (MTT) assays to rule out false positives.

- Structured Controls: Include positive/negative controls (e.g., cisplatin for cytotoxicity) and account for batch-to-batch compound variability via HPLC purity checks .

Q. What biotechnological approaches can enhance sustainable synthesis of this compound?

Methodological Answer:

Q. How can advanced analytical methods improve detection limits in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.